3-Bromo-4-chloroethylbenzene

Catalog No.
S3544858
CAS No.
289039-24-3
M.F
C8H8BrCl
M. Wt
219.50
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chloroethylbenzene

CAS Number

289039-24-3

Product Name

3-Bromo-4-chloroethylbenzene

IUPAC Name

2-bromo-1-chloro-4-ethylbenzene

Molecular Formula

C8H8BrCl

Molecular Weight

219.50

InChI

InChI=1S/C8H8BrCl/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3

InChI Key

VQFRIIZTQOGROW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)Cl)Br

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)Br

3-Bromo-4-chloroethylbenzene is an organic compound with the molecular formula C8H8BrCl. It features a benzene ring substituted with both bromine and chlorine atoms, specifically at the meta and para positions relative to each other. This compound is characterized by its clear to light yellow liquid form, with a melting point of approximately -21.5 °C and a boiling point around 196 °C. It has a density of 1.63 g/mL at 25 °C and is insoluble in water, making it suitable for various organic synthesis applications .

Due to the presence of halogen substituents. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.
  • Electrophilic Aromatic Substitution: The compound can react with electrophiles, allowing for further functionalization of the aromatic ring.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, particularly in synthesizing complex organic molecules .

3-Bromo-4-chloroethylbenzene can be synthesized through several methods:

  • Electrophilic Substitution: Starting from chlorobenzene, bromination can be performed using bromine in the presence of a Lewis acid catalyst to achieve the desired substitution pattern.
  • Cross-Coupling Reactions: Using precursors like 4-chloroethylbenzene and bromide sources (e.g., sodium bromide) under palladium catalysis allows for the formation of the compound through coupling reactions.
  • Functional Group Transformations: Existing aryl halides can be transformed into 3-Bromo-4-chloroethylbenzene through selective halogenation techniques .

3-Bromo-4-chloroethylbenzene finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in the development of polymers and other materials where specific chemical properties are required.
  • Research: It acts as a substrate in studies involving catalytic systems for cyanation and other transformations .

3-Bromo-4-chloroethylbenzene belongs to a class of compounds known as bromochlorobenzenes, which include several isomers that differ based on the positions of bromine and chlorine on the benzene ring. Here are some similar compounds:

Compound NameMolecular FormulaMelting PointBoiling PointUnique Features
1-Bromo-2-chlorobenzeneC6H4BrCl-13 °C203–205 °COrtho substitution pattern
1-Bromo-3-chlorobenzeneC6H4BrCl-22 °C195–196 °CMeta substitution pattern; similar structure
1-Bromo-4-chlorobenzeneC6H4BrCl63–67 °C196 °CPara substitution pattern; distinct reactivity

Uniqueness

The uniqueness of 3-Bromo-4-chloroethylbenzene lies in its specific arrangement of bromine and chlorine atoms, which influences its reactivity and potential applications in organic synthesis compared to its isomers. Its combination of properties makes it particularly valuable in targeted synthetic pathways where precise modifications are required .

XLogP3

4

Dates

Last modified: 08-19-2023

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